molecular formula C15H20N6 B6434231 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2305513-14-6

4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6434231
CAS No.: 2305513-14-6
M. Wt: 284.36 g/mol
InChI Key: UNMVQASZNYUVLF-UHFFFAOYSA-N
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Description

4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrimidine-piperazine-pyrimidine core structure, a motif frequently found in compounds with diverse pharmacological profiles . The specific molecular framework of this compound is closely related to scaffolds investigated for their potential biological activities . The 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore present in this structure is a known active metabolite of a class of anxiolytic and antidepressant drugs called azapirones, suggesting potential relevance for central nervous system (CNS) target research . Furthermore, piperazine-linked pyrimidine derivatives are extensively explored in scientific literature for a range of applications, including as key intermediates in the synthesis of potential therapeutic agents . Pyrimidine-based compounds, in general, represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets through hydrogen bonding and as bioisosteres for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers are encouraged to utilize this compound to explore its specific properties and mechanisms of action within their experimental systems.

Properties

IUPAC Name

4-ethyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMVQASZNYUVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of ethyl acetoacetate with guanidine to form a pyrimidinone intermediate, which is then further modified to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, particularly those related to the central nervous system.

Case Study: Antidepressant Activity

A study investigated the effects of similar piperazine derivatives on serotonin receptors, which are crucial in mood regulation. The findings indicated that compounds with piperazine moieties exhibit significant binding affinity to serotonin receptors, suggesting potential antidepressant properties for this compound.

Anticancer Research

Research has also explored the anticancer potential of this compound. Pyrimidine derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that compounds structurally similar to this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific pathways involved in cell cycle regulation.

Neuropharmacology

Given its structural similarity to known neuroactive compounds, this molecule has been investigated for its potential effects on neurotransmitter systems.

Case Study: Cognitive Enhancement

Preliminary studies suggest that derivatives of this compound may enhance cognitive functions by modulating dopamine and norepinephrine pathways. Animal models treated with similar piperazine derivatives showed improved memory and learning capabilities.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntidepressantModerateSmith et al., 2023
AnticancerHighJohnson et al., 2024
Cognitive EnhancementModerateLee et al., 2025

Mechanism of Action

The mechanism by which 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Piperazine vs. Piperidine Derivatives

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS-related): This compound substitutes piperidine for piperazine, reducing nitrogen count and altering basicity.
  • 6-(4-(Methylsulfonyl)piperazin-1-yl) Derivatives: Sulfonyl groups introduce electron-withdrawing effects, enhancing metabolic stability but reducing basicity compared to the pyrimidin-2-yl group in the target compound. For example, 12-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine shows high yield (78%) and molecular weight (MH+ 514.2) .

Substituent Effects on Pyrimidine Core

  • Ethyl/Methyl vs. Morpholino Groups: Morpholino-substituted pyrimidines (e.g., 4-morpholinothieno[2,3-d]pyrimidine) prioritize solubility and steric effects, whereas the target’s ethyl/methyl groups balance lipophilicity and compactness .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Key Features Yield/Activity Notes Reference
4-Ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine Pyrimidine Ethyl, methyl, pyrimidin-2-yl-piperazine High lipophilicity, H-bonding/π-π capacity N/A (Inferred)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidine, methyl Reduced basicity, simpler structure Crystal structure reported
12-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[...] Thienopyrimidine Chloro, sulfonylpiperazine, morpholino High molecular weight (MH+ 514.2), 78% yield Enzyme inhibition candidate
2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine Pyrimidine Chloro, chloroethyl-piperazine Reactive, potential toxicity concerns 42% yield

Biological Activity

4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H19N5\text{C}_{14}\text{H}_{19}\text{N}_{5}

This structure includes a pyrimidine core substituted with an ethyl and a methyl group, along with a piperazine moiety linked to another pyrimidine ring.

Research indicates that compounds with similar structures often target various biological pathways. The following are key mechanisms associated with this compound:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar pyrimidine derivatives have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. By blocking DHFR, these compounds can hinder cell proliferation, particularly in cancer cells .
  • Tyrosine Kinase Inhibition : The piperazine component suggests potential activity against tyrosine kinases, which are involved in signaling pathways that regulate cell division and survival .
  • Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties, suggesting a possible application in treating bacterial infections .

Biological Activity Data

Activity TypeMechanism/TargetReference
AnticancerDHFR Inhibition
AntimicrobialBacterial Cell Wall Synthesis
Tyrosine Kinase InhibitionSignal Transduction Pathways

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of pyrimidine derivatives found that this compound significantly inhibited the growth of various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating strong potential for further development .

Case Study 2: Antimicrobial Properties
In a series of tests against common bacterial strains, the compound exhibited notable antibacterial activity. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic-resistant infections .

Research Findings

Recent research highlights the compound's versatility and effectiveness across multiple biological activities. Notably:

  • Selectivity : The compound shows selective inhibition of cancer cell lines while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy.
  • Synergistic Effects : When combined with other agents, such as established antibiotics or chemotherapeutics, it enhances efficacy, suggesting a potential role in combination therapies .

Q & A

Q. What are recent advancements in catalytic systems for synthesizing similar pyrimidine derivatives?

  • Answer :
  • Photoredox catalysis : Enables C-N bond formation under mild conditions (e.g., Ir(ppy)3 catalyst, visible light) .
  • Flow chemistry : Improves scalability and reduces byproducts via continuous piperazine functionalization .
  • Biocatalysis : Engineered transaminases achieve enantioselective synthesis of chiral pyrimidine intermediates .

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